3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Similar compounds have been known to targetbacterial cells and exhibit antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have been found to inhibitbiofilm formation and quorum sensing in bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Biochemical Pathways
It’s known that the inhibition of quorum sensing can disrupt the regulation of genes controllingbiofilm formation and virulence factors . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics.
Pharmacokinetics
The compound’smolecular weight is 300.362 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
The result of the compound’s action is the inhibition of biofilm formation and quorum sensing in bacteria . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of Quinoxaline Derivative: The synthesis begins with the preparation of the 3-methylquinoxaline derivative. This can be achieved by the condensation of o-phenylenediamine with methylglyoxal under acidic conditions.
Piperazine Substitution: The quinoxaline derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl quinoxaline intermediate.
Benzothiazole Formation: The final step involves the cyclization of the piperazinyl quinoxaline intermediate with 2-aminobenzenethiol under oxidative conditions to form the benzothiazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinoxaline or benzothiazole derivatives
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has shown potential as an antimicrobial and antitumor agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential use as an antipsychotic agent. Studies have shown that it can act on dopamine and serotonin receptors, which are crucial targets in the treatment of psychiatric disorders .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its heterocyclic structure.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2-quinoxalinyl)piperazin-1-yl)-1,2-benzothiazole
- 3-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-1,2-benzothiazole
- 3-(4-(3-methylquinoxalin-2-yl)piperazin-1-yl)-1,2-benzothiazole
Uniqueness
Compared to similar compounds, 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This unique structure may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14-19(22-17-8-4-3-7-16(17)21-14)24-10-12-25(13-11-24)20-15-6-2-5-9-18(15)28(26,27)23-20/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKNUPXMCGNMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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